molecular formula C11H13N5O B14794165 N-((1H-Imidazol-2-yl)methyl)-4-hydrazinylbenzamide

N-((1H-Imidazol-2-yl)methyl)-4-hydrazinylbenzamide

Cat. No.: B14794165
M. Wt: 231.25 g/mol
InChI Key: AHVAVMKPQKYPCZ-UHFFFAOYSA-N
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Description

N-((1H-Imidazol-2-yl)methyl)-4-hydrazinylbenzamide is a compound that features an imidazole ring, a benzamide group, and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions are often mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Imidazol-2-yl)methyl)-4-hydrazinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The hydrazine moiety can be reduced to form different derivatives.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the hydrazine group can produce hydrazones.

Scientific Research Applications

N-((1H-Imidazol-2-yl)methyl)-4-hydrazinylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1H-Imidazol-2-yl)methyl)-4-hydrazinylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the hydrazine moiety can form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like 1-methylimidazole and 2-phenylimidazole share the imidazole core but differ in their substituents.

    Benzamide derivatives: Compounds such as N-phenylbenzamide and N-methylbenzamide have similar structures but lack the imidazole ring.

Uniqueness

N-((1H-Imidazol-2-yl)methyl)-4-hydrazinylbenzamide is unique due to the combination of the imidazole ring, benzamide group, and hydrazine moiety, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

4-hydrazinyl-N-(1H-imidazol-2-ylmethyl)benzamide

InChI

InChI=1S/C11H13N5O/c12-16-9-3-1-8(2-4-9)11(17)15-7-10-13-5-6-14-10/h1-6,16H,7,12H2,(H,13,14)(H,15,17)

InChI Key

AHVAVMKPQKYPCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=NC=CN2)NN

Origin of Product

United States

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